molecular formula C10H11N3O2 B12856828 4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one CAS No. 22873-11-6

4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one

Cat. No.: B12856828
CAS No.: 22873-11-6
M. Wt: 205.21 g/mol
InChI Key: BAJFULGTOWMTIM-FMIVXFBMSA-N
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Description

4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyrazolidinone ring substituted with a hydroxyimino group, a methyl group, and a phenyl group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . Another method includes the sequential one-pot treatment of polyfluoroalkyl-3-oxoesters with hydrazine and sodium nitrite in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolidinones, oxo derivatives, and amino derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one is unique due to its specific substitution pattern, which imparts unique reactivity and potential applications. The presence of both hydroxyimino and phenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

22873-11-6

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(4E)-4-hydroxyimino-5-methyl-2-phenylpyrazolidin-3-one

InChI

InChI=1S/C10H11N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-7,11,15H,1H3/b12-9+

InChI Key

BAJFULGTOWMTIM-FMIVXFBMSA-N

Isomeric SMILES

CC1/C(=N\O)/C(=O)N(N1)C2=CC=CC=C2

Canonical SMILES

CC1C(=NO)C(=O)N(N1)C2=CC=CC=C2

Origin of Product

United States

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